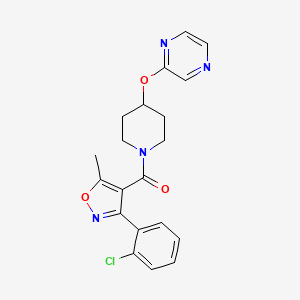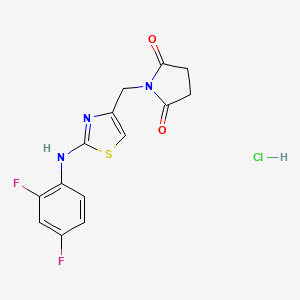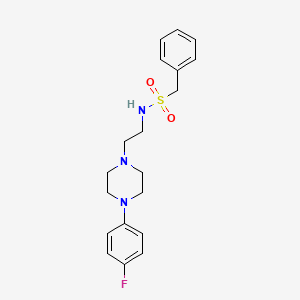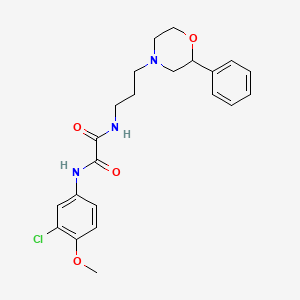![molecular formula C15H15NO3S B2959115 N-[(2E)-3-methanesulfonylprop-2-en-1-yl]naphthalene-1-carboxamide CAS No. 2380195-74-2](/img/structure/B2959115.png)
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]naphthalene-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]naphthalene-1-carboxamide is a useful research compound. Its molecular formula is C15H15NO3S and its molecular weight is 289.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]naphthalene-1-carboxamide generally involves multi-step organic reactions starting with the preparation of naphthalene-1-carboxylic acid. Key intermediates are typically generated through acylation reactions, followed by introduction of the methanesulfonylprop-2-en-1-yl moiety via sulfonylation and subsequent amide formation under controlled temperature and catalytic conditions.
Industrial Production Methods: : Scaling up the synthesis for industrial production often entails optimizing reaction conditions to achieve higher yields and purity. This might involve the use of specialized reactors and continuous flow systems to maintain consistent reaction parameters and reduce the formation of by-products.
化学反应分析
Types of Reactions: : N-[(2E)-3-methanesulfonylprop-2-en-1-yl]naphthalene-1-carboxamide undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the electronic and steric properties of the functional groups within the molecule.
Common Reagents and Conditions: : Typical reagents used include strong oxidizing agents like potassium permanganate for oxidation, and mild reducing agents such as sodium borohydride for reduction. Substitution reactions might employ halogenating agents or nucleophiles, with solvents like dichloromethane or acetonitrile providing the appropriate medium.
Major Products: : Oxidation reactions might yield sulfone derivatives, while reduction reactions could convert ketone groups into alcohols. Substitution reactions often result in various alkylated or acylated naphthalene derivatives.
Scientific Research Applications: this compound has a broad spectrum of applications:
Chemistry: : Used as a reagent or intermediate in organic synthesis due to its ability to participate in diverse chemical reactions.
Biology: : Potential role in biochemical studies, particularly as a probe or ligand that can interact with specific biomolecules or receptors.
Medicine: : Investigated for its therapeutic potential, possibly as an anti-inflammatory agent, antimicrobial, or in cancer research due to its bioactive properties.
Industry: : Utilized in the development of specialized materials or as a component in chemical processes where its unique reactivity is advantageous.
Mechanism of Action: The compound exerts its effects through interactions at the molecular level. The mechanism often involves binding to specific targets like enzymes or receptors, which can modulate biological pathways:
Molecular Targets and Pathways: : For instance, it might inhibit certain enzymes involved in inflammatory responses, thereby reducing inflammation. Alternatively, it could interact with bacterial cell walls, leading to antimicrobial activity.
Comparison with Similar Compounds: Comparing this compound with similar compounds highlights its uniqueness in terms of structure and functionality:
Similar Compounds: : Naphthalene-1-carboxamide derivatives, methanesulfonyl-containing alkenes, and other sulfonamide compounds share some similarities.
Exploring this compound uncovers a fascinating realm of chemical diversity and potential for various applications. Whether in a research lab or an industrial setting, this compound stands out as a valuable and versatile chemical entity.
属性
IUPAC Name |
N-[(E)-3-methylsulfonylprop-2-enyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-20(18,19)11-5-10-16-15(17)14-9-4-7-12-6-2-3-8-13(12)14/h2-9,11H,10H2,1H3,(H,16,17)/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSIZGFBFHJMIP-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=CCNC(=O)C1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C=C/CNC(=O)C1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2959033.png)
![(2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-phenylprop-2-enamide](/img/structure/B2959034.png)
![ethyl (2Z)-2-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)acetate](/img/new.no-structure.jpg)

![2-(5-Bromo-2-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B2959039.png)


![5-amino-1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2959045.png)
![1,3-Dimethyl-5-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrimidine-2,4-dione](/img/structure/B2959048.png)
![3-Tert-butyl-6-[5-(pyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2959049.png)
![N-benzyl-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2959054.png)

